1-Ethynyl-1-cyclohexanol

説明

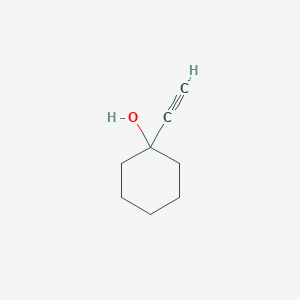

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethynylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLFHLNFIHBCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021757 | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White crystalline solid with a slight odor; mp = 30-33 deg C; [Alfa Aesar MSDS] | |

| Record name | Cyclohexanol, 1-ethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.13 [mmHg] | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-27-3, 28652-54-2 | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 1-ethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethynylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYNYLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RV04025EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Ethynyl 1 Cyclohexanol

Classic Approaches to Acetylenic Alcohol Synthesis

The foundational methods for producing 1-ethynyl-1-cyclohexanol involve the ethynylation of cyclohexanone (B45756) using potent basic reagents. These classic approaches established the fundamental chemistry for the formation of the acetylenic alcohol.

Reaction of Cyclohexanone with Sodium Acetylide in Liquid Ammonia (B1221849)

One of the earliest and most fundamental methods for preparing this compound is the reaction of cyclohexanone with sodium acetylide. wikipedia.orgorgsyn.org This reaction is typically carried out in liquid ammonia at low temperatures. wikipedia.orgorgsyn.orgic.ac.uk The process involves bubbling dry acetylene (B1199291) gas through a solution of sodium metal in liquid ammonia to form sodium acetylide in situ. orgsyn.org Following the formation of the acetylide, cyclohexanone is added dropwise to the reaction mixture. orgsyn.org

The reaction proceeds via the nucleophilic addition of the acetylide anion to the carbonyl carbon of cyclohexanone. An acidic work-up is subsequently required to neutralize the reaction and protonate the resulting alkoxide to yield the final product. wikipedia.org This method has been reported to produce this compound in yields ranging from 65% to 75%. orgsyn.org A notable consideration is that terminating the acetylene flow before the addition of cyclohexanone may lead to an increased formation of glycol byproducts. orgsyn.org

A variation of this method involves the condensation of cyclohexanone with sodium acetylide in liquid ammonia to synthesize 4-benzoyloxy-1-ethynylcyclohexanol from 4-benzoyloxycyclohexanone. rsc.org

Utilization of Alkali Metal Amides as Condensing Agents

Alkali metal amides are effective condensing agents for the ethynylation of ketones like cyclohexanone. orgsyn.orggoogle.com Sodium amide, in particular, has been used in suspensions with ether to facilitate this condensation. orgsyn.org The use of alkali metal amides in liquid ammonia is a common strategy for generating the acetylide nucleophile from acetylene. ic.ac.ukgoogle.com These amides, such as lithium amide, can be prepared by dissolving the alkali metal in liquid ammonia, often with a catalyst like ferric nitrate. ic.ac.ukgoogle.com The resulting amide suspension then reacts with acetylene to form the corresponding alkali metal acetylide, which subsequently reacts with the ketone. google.com

The reactivity and solubility of these amides can be influenced by the choice of the alkali metal and the presence of coordinating solvents. chimia.ch While lithium amides are frequently used due to their better solubility, heavier alkali metal amides like sodium and potassium amides have also been employed. chimia.ch

Modified and Improved Synthetic Procedures

To enhance the efficiency and yield of this compound synthesis, several modified procedures have been developed. These methods often employ alternative bases or reaction conditions to overcome some of the limitations of the classic approaches.

Employing Potassium tert-Amyl Alcoholate for Ethynylation

An alternative and attractive procedure for the synthesis of this compound involves the use of potassium tert-amyl alcoholate. orgsyn.orgsmolecule.com This method has been shown to provide significantly higher yields, typically in the range of 80-90%. orgsyn.orgsmolecule.com The reaction is carried out by saturating a solution of potassium tert-amyl alcoholate in a suitable solvent, such as diethyl ether, with dry acetylene at a reduced temperature, for instance, -15°C. chemicalpapers.com Cyclohexanone is then added dropwise to this mixture. chemicalpapers.com This approach represents a considerable improvement in both the yield and the simplicity of the operation compared to earlier methods. smolecule.com

High Concentration Acetylene Condensation Methods

The condensation of aldehydes and ketones with acetylene under pressure represents another approach to synthesizing acetylenic alcohols. wikipedia.org This method involves reacting the carbonyl compound with acetylene at elevated pressures, which can enhance the reaction rate and efficiency.

Synthesis of this compound Derivatives

This compound serves as a starting material for the synthesis of various derivatives. These derivatives are often prepared by reacting the hydroxyl or the ethynyl (B1212043) group of the parent molecule.

For instance, various carbamates have been synthesized by reacting this compound with different phenyl isocyanates in pyridine. chemicalpapers.com This reaction typically involves heating the mixture and then isolating the product after an aqueous workup. chemicalpapers.com Similarly, ether derivatives can be prepared by reacting the sodium salt of this compound (formed by treating with sodium metal in benzene) with alkyl halides. chemicalpapers.com

A notable derivative, 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol, is synthesized by adding trimethylsilylacetylene (B32187) to cyclohexanone. smolecule.comguidechem.com The trimethylsilyl (B98337) group can then be removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride to yield this compound. smolecule.com

The following table provides examples of synthesized derivatives of this compound and their reported yields.

| Derivative Type | Reactants | Resulting Derivative | Yield (%) |

| Carbamate | This compound, Phenyl isocyanate | N-Phenyl-1-ethynylcyclohexyl carbamate | 53 |

| Carbamate | This compound, p-Chlorophenyl isocyanate | N-(p-Chlorophenyl)-1-ethynylcyclohexyl carbamate | 60.1 |

| Carbamate | This compound, m-Chlorophenyl isocyanate | N-(m-Chlorophenyl)-1-ethynylcyclohexyl carbamate | 62 |

| Carbamate | This compound, 2,5-Dichlorophenyl isocyanate | N-(2,5-Dichlorophenyl)-1-ethynylcyclohexyl carbamate | 63 |

| Ether | This compound, Sodium, Methyl iodide | 1-Methoxy-1-ethynylcyclohexane | 64 |

| Ether | This compound, Sodium, Ethyl iodide | 1-Ethoxy-1-ethynylcyclohexane | 58.5 |

| Ether | This compound, Sodium, Propyl iodide | 1-Propoxy-1-ethynylcyclohexane | 60.2 |

| Ether | This compound, Sodium, Allyl bromide | 1-Allyloxy-1-ethynylcyclohexane | 75.7 |

| Ester | This compound, Chloroacetyl chloride | 1-Ethynylcyclohexyl chloroacetate | 63.5 |

| Ester | This compound, Trichloroacetyl chloride | 1-Ethynylcyclohexyl trichloroacetate | 72.2 |

Analogous Ethynylation of Substituted Cyclohexanones

The synthesis of this compound analogues can be effectively achieved through the catalytic ethynylation of various substituted cyclohexanones. This process involves the reaction of a substituted cyclohexanone with acetylene in the presence of a catalyst. An improved method for this transformation utilizes alkali metal hydroxides as reaction promoters, with the entire reaction occurring in the liquid phase under high pressure to ensure the acetylene remains solvated. google.com

The reaction is typically carried out by dissolving acetylene in a liquid mixture containing the ketone, an alcohol (such as methanol, ethanol, or isopropanol), and a catalyst from the group of sodium or potassium alkoxides. google.com This mixture is then heated under significant pressure. google.com The use of alkyl-substituted cyclohexanones results in the corresponding 1-ethynyl-substituted-cyclohexanol derivatives. Research has shown that the conversion rates and yields can vary depending on the structure and substitution pattern of the starting cyclohexanone. google.com

For instance, the ethynylation of 2-methylcyclohexanone (B44802) resulted in a 63% yield of 1-ethynyl-2-methylcyclohexanol. google.com Similarly, the reaction with 3,3,5-trimethyl-cyclohexanone produced 1-ethynyl-3,3,5-trimethylcyclohexanol (B13297226) with a 64% yield. google.com These findings demonstrate the viability of this method for producing a range of analogous compounds.

| Substituted Cyclohexanone | Resulting Product | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methylcyclohexanone | 1-Ethynyl-2-methylcyclohexanol | Not specified | 63 | google.com |

| 4-t-Octylcyclohexanone | 1-Ethynyl-4-tert-octylcyclohexanol | 35.7 | 54 | google.com |

| 3,3,5-Trimethyl-cyclohexanone | 1-Ethynyl-3,3,5-trimethylcyclohexanol | 8.0 | 64 | google.com |

Synthesis from Silylated Precursors

A prominent strategy for synthesizing this compound involves the use of silylated precursors. This method offers advantages in handling and reaction selectivity by employing a protected form of the ethynyl group. smolecule.com The general procedure consists of two main steps: the initial synthesis of a silyl-protected ethynyl cyclohexanol (B46403), followed by a deprotection step to yield the final product. smolecule.comprepchem.com

The first step typically involves the addition of a trimethylsilylacetylene to cyclohexanone. smolecule.com The resulting intermediate is 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol. prepchem.com This silylated compound is more stable and easier to handle than acetylene itself.

The crucial second step is the deprotection of the silylated intermediate. prepchem.com This is commonly achieved by treating 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol with a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF). prepchem.com The reaction is typically conducted under an inert argon atmosphere. The fluoride ion selectively cleaves the silicon-carbon bond, liberating the terminal alkyne to form this compound. smolecule.comprepchem.com

| Step | Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 1 (Protection/Addition) | Cyclohexanone | Trimethylsilylacetylene | 1-(2-Trimethylsilyl-1-ethynyl)cyclohexanol | smolecule.com |

| 2 (Deprotection) | 1-(2-Trimethylsilyl-1-ethynyl)cyclohexanol | Tetra-n-butylammonium fluoride (TBAF) in THF | This compound | prepchem.com |

Another related approach involving silylated compounds is the protection of the hydroxyl group of this compound itself, for example, by reacting it with hexamethyldisilazane (B44280) and chlorotrimethylsilane. acs.org This yields 1-ethynyl-1-(trimethylsilyloxy)cyclohexane and is useful for subsequent reactions where the hydroxyl group might interfere. acs.org

Chemical Transformations and Reactivity of 1 Ethynyl 1 Cyclohexanol

Reactions Involving the Hydroxyl Group

The tertiary alcohol group in 1-Ethynyl-1-cyclohexanol can undergo reactions typical of alcohols, most notably esterification through acylation.

Acetylation involves the introduction of an acetyl group onto the hydroxyl moiety, forming an ester. This is commonly achieved using reagents like acetic anhydride.

The acylation of alcohols, including this compound, can be effectively catalyzed by Lewis acids. Ruthenium(III) chloride has been identified as an efficient catalyst for this transformation. Research has shown that the acetylation of various alcohols proceeds in high yields under mild conditions when catalyzed by Ruthenium(III) chloride. nih.gov A significant advantage of this catalytic system is its applicability in room temperature ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]), which allows for the recycling and reuse of both the catalyst and the solvent. nih.gov

Table 1: General Conditions for Ruthenium-Catalyzed Acetylation of Alcohols

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Ruthenium(III) chloride | nih.gov |

| Acylating Agent | Acetic Anhydride | researchgate.netrsc.org |

| Solvent | 1-butyl-3-methylimidazolium hexafluorophosphate | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Yield | High | nih.gov |

Acetylation Reactions

Reactions Involving the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a range of reactions, including additions, interactions with transition metals, and carbonylations.

The ethynyl group readily undergoes addition reactions where the triple bond is converted to a double or single bond. A prominent example is hydrogenation. The partial hydrogenation of this compound yields 1-vinyl-1-cyclohexanol. This selective transformation can be achieved using specialized catalysts, such as Palladium-fullerite catalysts, which effectively catalyze the addition of hydrogen across the triple bond to form the corresponding vinyl derivative. sigmaaldrich.com

Transition metal hydride complexes can react with terminal alkynes like this compound in complex pathways that lead to the formation of various organometallic species, including vinyl derivatives. For instance, the reaction of alkynols with ruthenium hydride complexes such as RuHCl(CO)(PiPr3)2 has been studied. sigmaaldrich.com These reactions can lead to the synthesis of Ruthenium(II) hydroxyvinyl and vinylcarbene complexes, demonstrating the activation of the ethynyl group by the metal center and the subsequent transformation into a vinyl moiety coordinated to the metal. sigmaaldrich.com The nature of transition metal hydrides can vary significantly, influencing their reactivity from that of a hydride donor to a protic acid, depending on the metal center and its ligands. diva-portal.org

Carbonylation reactions involve the incorporation of carbon monoxide into a molecule. The ethynyl group of this compound can participate in palladium-catalyzed carbonylation processes. In the presence of a palladium catalyst, carbon monoxide, and an amine like benzylamine (B48309), this compound can be converted into α,β-unsaturated piperidones. researchgate.net This transformation is a cascade reaction that involves the selective cleavage of the carbon-carbon triple bond. researchgate.net The efficiency and outcome of the reaction are highly dependent on the choice of phosphine (B1218219) ligands used in the palladium catalytic system. researchgate.net

Table 2: Influence of Phosphine Ligands on Palladium-Catalyzed Carbonylation of this compound Reaction Conditions: this compound (0.5 mmol), benzylamine (1.0 mmol), PdBr2 (1.0 mol %), phosphine ligand, CO (40 atm), HFIP (2.0 mL), 20 h at 120 °C. Yields determined by GC analysis. researchgate.net

| Ligand | Yield of Product (%) |

| dppp | 28 |

| dppb | 51 |

| dppf | 65 |

| Xantphos | 72 |

| DPEphos | 34 |

| PPh3 | 25 |

Carbonylation Reactions

Palladium-Catalyzed Cyclocarbonylation: Formation of α,β-Unsaturated Piperidones and β-Lactones

Mechanistic Investigations of this compound Reactions

The mechanisms of palladium-catalyzed transformations of this compound are complex, involving several key steps that are influenced by the choice of ligands and reaction conditions.

For the palladium-catalyzed carbonylation with amines , a plausible mechanism involves the initial formation of an allenyl-palladium intermediate. researchgate.net This species is believed to arise from the isomerization of the initial alkyne-palladium complex. Subsequent aminocarbonylation and cycloaddition steps lead to the final products. researchgate.net The specific pathway and the selectivity for amides or amido-esters are governed by the electronic and steric properties of the phosphine ligands, which influence the rates of competing steps in the catalytic cycle. rsc.orgnih.gov

Similarly, in other palladium-catalyzed carbonylative cyclizations, the proposed mechanism often begins with an oxidative addition or a related activation step, followed by carbonyl insertion and a final intramolecular nucleophilic attack or reductive elimination to close the ring. nih.govnih.gov

Isotopic Labeling Studies in Mechanistic Elucidation

Detailed mechanistic studies on the Meyer-Schuster rearrangement of tertiary propargyl alcohols, analogous to this compound, have utilized solvent isotope effects and kinetic isotope effects to distinguish between possible reaction pathways. researchgate.netosti.gov One of the key questions in the mechanism of the Meyer-Schuster rearrangement is the timing of the protonation, water addition, and rearrangement steps.

One proposed mechanism involves the rapid protonation of the hydroxyl group, followed by the loss of water to form a resonance-stabilized carbocation. Subsequent attack by a water molecule on the alkyne carbon and tautomerization would then lead to the final α,β-unsaturated ketone. An alternative pathway suggests that the rate-determining step is the nucleophilic attack of water on an ion-dipole intermediate. osti.gov

To differentiate between these possibilities, isotopic labeling studies have been conducted. A significant finding from these studies on analogous tertiary arylpropargyl alcohols is the observation of an inverse solvent isotope effect when the reaction is carried out in deuterated water (D₂O) compared to regular water (H₂O). osti.gov The rate of the reaction was found to be faster in D₂O, with a reported kH₂O/kD₂O ratio in the range of 0.36 to 0.48. osti.gov This inverse isotope effect is inconsistent with a mechanism where a proton transfer is the rate-determining step. Instead, it supports a mechanism where the rate-determining step involves the nucleophilic attack of a water molecule.

Furthermore, a small alpha-deuterium kinetic isotope effect ((kH/kD)α) of 0.92 was observed when the hydrogen atom on the carbon bearing the hydroxyl group was replaced with deuterium. osti.gov This value, being close to unity, suggests that the C-H bond at this position is not significantly broken or rehybridized in the transition state of the rate-determining step. These findings, taken together, strongly support a mechanism where the slow step is the addition of water to an intermediate, rather than the formation of a carbocation. osti.gov

The table below summarizes the key isotopic labeling study findings that have been instrumental in elucidating the mechanism of the Meyer-Schuster rearrangement for tertiary propargyl alcohols, which is directly applicable to this compound.

| Isotopic Labeling Experiment | Observed Effect | Mechanistic Implication |

|---|---|---|

| Solvent Isotope Effect (kH₂O/kD₂O) | 0.36 - 0.48 (Inverse) | The rate-determining step is not a proton transfer; supports nucleophilic attack of water as the slow step. |

| Alpha-Deuterium Kinetic Isotope Effect ((kH/kD)α) | 0.92 | The C-H bond at the carbinol carbon is not significantly altered in the transition state of the rate-determining step. |

While specific isotopic labeling studies on this compound itself are not extensively reported in the literature, the mechanistic insights gained from closely related tertiary propargyl alcohols provide a robust framework for understanding its reactivity. These studies highlight the power of isotopic labeling in distinguishing between subtle mechanistic possibilities and in constructing a detailed picture of the reaction pathway at a molecular level.

Polymerization Studies of 1 Ethynyl 1 Cyclohexanol

Polymerization Methods and Conditions

The polymerization of 1-Ethynyl-1-cyclohexanol has been successfully initiated by gamma radiation in both the solid state and in solution. tandfonline.commetu.edu.tr In the solid-state, polymerization was conducted by irradiating the monomer in a vacuum and in the open air at 20°C. tandfonline.com This method yielded a mixture of products, including trimers, oligomers, and polymers. tandfonline.com The proportion of polymer in the product mixture was found to increase with higher conversion rates. tandfonline.com

Radiation-induced polymerization was also carried out in a benzene (B151609) solution. tandfonline.commetu.edu.tr This approach achieved significantly higher conversion rates, reaching almost 80-90% after 4000 hours of irradiation, compared to a limit of about 50% conversion in the solid state. tandfonline.com Similar to the solid-state method, the products at lower conversions were composed of a mix of trimers, oligomers, and polymer. tandfonline.com

Electroinitiated polymerization of this compound has been attempted, resulting in both soluble and insoluble product fractions. tandfonline.commetu.edu.tr However, the results from this method proved to be difficult to reproduce consistently. tandfonline.com Analysis of the soluble fraction using IR and NMR spectroscopy indicated the formation of an ether structure, characterized by a new peak at 3.1-3.4 ppm in the NMR spectrum. tandfonline.com While some insoluble, infusible products were obtained in the bulk electrolyte, the lack of reproducibility has limited the utility of this technique for polymerizing this compound. tandfonline.com

The polymerization of this compound has been investigated using a variety of transition metal catalysts. tandfonline.comtandfonline.com These catalysts have shown varying degrees of effectiveness in converting the monomer into a polymer with a conjugated polyene structure. tandfonline.comtandfonline.com

Molybdenum (Mo) and Tungsten (W)-based catalysts have been utilized for the polymerization of this compound. tandfonline.comtandfonline.com However, these catalysts generally produced the polymer in relatively low yields, not exceeding 32%. tandfonline.comtandfonline.com In a direct comparison, catalysts based on Molybdenum demonstrated greater catalytic activity than those based on Tungsten. tandfonline.comtandfonline.com

Catalysts based on palladium and platinum have proven to be significantly more effective for the polymerization of this compound. tandfonline.comtandfonline.com Palladium(II) chloride (PdCl₂) was found to be a highly effective catalyst, capable of producing a high yield of the polymer. tandfonline.comconsensus.app Other related catalysts, such as Bis(triphenylphosphine)palladium(II) chloride ((Ph₃P)₂PdCl₂) and Platinum(II) chloride (PtCl₂), were also identified as effective initiators for this polymerization process. tandfonline.comtandfonline.com

Table 1: Summary of Transition Metal Catalyst Performance in Polymerization of this compound Data derived from research findings. tandfonline.comtandfonline.com

| Catalyst Type | Specific Catalyst(s) | Polymer Yield | Catalyst Effectiveness |

| Molybdenum-Based | e.g., MoCl₅ | Low (≤32%) | Lower activity |

| Tungsten-Based | e.g., WCl₆ | Low (≤32%) | Least active among Mo/W |

| Palladium-Based | PdCl₂, (Ph₃P)₂PdCl₂ | High | Very effective |

| Platinum-Based | PtCl₂ | - | Effective |

Transition Metal-Catalyzed Polymerization

Characterization of Poly(this compound)

The polymer resulting from the transition metal-catalyzed polymerization of this compound, poly(ECHO), has been characterized using various instrumental methods. tandfonline.comtandfonline.com The structure was identified as a conjugated polyene featuring an α-hydroxycyclohexyl substituent. tandfonline.comtandfonline.com

The physical appearance of poly(ECHO) is typically a light-brown powder. tandfonline.comtandfonline.com It exhibits good solubility in a range of organic solvents, including chloroform (B151607), chlorobenzene, benzene, Dimethyl sulfoxide (B87167) (DMSO), and Tetrahydrofuran (B95107) (THF). tandfonline.comtandfonline.com However, it is insoluble in solvents such as n-hexane and water. tandfonline.com

Thermal properties of the polymer have been investigated through thermogravimetric analysis (TGA). The TGA thermogram shows that poly(ECHO) is thermally stable, retaining 91% of its original weight at 200°C and 80% at 270°C. tandfonline.com Further heating leads to degradation, with the polymer retaining 40% of its weight at 390°C and 19% at 500°C. tandfonline.com The morphology of the polymer has also been studied by X-ray diffraction analysis. tandfonline.com

Table 2: Properties of Poly(this compound) Data derived from research findings. tandfonline.comtandfonline.com

| Property | Description |

| Structure | Conjugated polyene with α-hydroxycyclohexyl substituent |

| Physical Form | Light-brown powder |

| Solubility | Soluble in chloroform, chlorobenzene, benzene, DMSO, THF |

| Insolubility | Insoluble in n-hexane, water |

| Thermal Stability | Retains 91% weight at 200°C and 80% at 270°C |

Spectroscopic Analysis of Polymer Structure (IR, NMR, UV, X-ray Investigations)

The structural characterization of poly(this compound) has been accomplished through various spectroscopic techniques, providing insights into its molecular arrangement.

Infrared (IR) Spectroscopy: The IR spectrum of poly(this compound) confirms the polymerization of the monomer unit. Key vibrational bands observed in the spectrum are indicative of the polymer's structure.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 | O-H stretching vibration of the hydroxyl group |

| 2950, 2870 | C-H stretching vibrations of the cyclohexyl ring |

| 1650 | C=C stretching vibration of the conjugated polyene backbone |

| 1450 | CH₂ bending vibration of the cyclohexyl ring |

| 1150 | C-O stretching vibration of the tertiary alcohol |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectroscopy are instrumental in elucidating the structure of poly(this compound).

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of poly(this compound) in deuterated chloroform (CDCl₃) displays characteristic signals that correspond to the different types of protons present in the polymer. tandfonline.com The spectrum features a broad signal for the vinyl protons of the conjugated backbone, as well as signals for the methylene (B1212753) protons of the cyclohexyl ring. tandfonline.com

| Chemical Shift (ppm) | Assignment |

| 5.0 - 6.5 | Vinyl protons of the conjugated polyene backbone |

| 1.3 - 2.8 | Methylene protons of the cyclohexyl ring |

| 1.0 - 1.5 | Hydroxyl proton |

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides further evidence for the polymer's structure, showing distinct peaks for the olefinic carbons of the polyene backbone and the carbons of the cyclohexyl substituent. tandfonline.com

| Chemical Shift (ppm) | Assignment |

| 125 - 135 | Olefinic carbons of the conjugated polyene backbone |

| 70 - 80 | Quaternary carbon of the cyclohexyl ring attached to the hydroxyl group |

| 15 - 40 | Methylene carbons of the cyclohexyl ring |

UV-Visible (UV-Vis) Spectroscopy: The UV-visible spectrum of a solution of poly(this compound) exhibits a characteristic broad absorption peak in the visible region. This absorption is attributed to the π → π* electronic transitions within the conjugated polyene main chain, a feature not observed in the spectrum of the monomer.

X-ray Diffraction (XRD): X-ray diffraction analysis of poly(this compound) indicates that the polymer is predominantly amorphous in nature.

Applications of 1 Ethynyl 1 Cyclohexanol in Advanced Materials and Specialized Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

1-Ethynyl-1-cyclohexanol is a versatile building block in organic synthesis due to its bifunctional nature, containing both a hydroxyl group and a terminal alkyne. This unique structure allows for a variety of chemical transformations, making it a valuable intermediate in the creation of more complex molecules. Its utility spans across the synthesis of pharmaceuticals, agrochemicals, and specialized organometallic compounds. The reactivity of the ethynyl (B1212043) and hydroxyl groups enables chemists to introduce these functionalities into larger molecular frameworks through reactions such as click chemistry, Sonogashira coupling, and nucleophilic substitutions.

Pharmaceutical and Agrochemical Research Precursors

In the realm of medicinal chemistry, this compound serves as a precursor for the synthesis of various pharmaceutical compounds. Its structural motif can be found in the tranquilizer ethinamate, for which it is both a synthetic precursor and an active metabolite with sedative, anticonvulsant, and muscle relaxant properties. wikipedia.org The presence of the terminal alkyne is particularly advantageous for creating diverse molecular architectures through coupling reactions, a common strategy in drug discovery to build libraries of potential therapeutic agents. nbinno.com

The application of this compound extends to agrochemical research, where it is used as an intermediate in the synthesis of novel pesticides and herbicides. smolecule.com The development of new agrochemicals often involves the creation of complex organic molecules with specific biological activities. The ability to use this compound as a starting material allows for the efficient construction of these intricate structures. Conjugated alkynes, which can be synthesized from precursors like this compound, are valuable intermediates in the production of agrochemicals. researchgate.net

Synthesis of Organotellurium(IV) Compounds

This compound is also utilized in the synthesis of organotellurium(IV) compounds. These compounds are characterized by a carbon-tellurium bond and have garnered interest due to their unique chemical properties and potential applications. The synthesis of these compounds can involve the reaction of tellurium tetrachloride with alkenes and alkynes. wikipedia.orgresearchgate.net Organotellurium compounds play a significant role as reagents and intermediates in various organic syntheses. researchgate.net

The general process for creating these compounds can involve the reaction of aryltellurium trichlorides with acetylacetone (B45752) or benzoylacetone (B1666692) to produce carbonyl functionalized organotellurium(IV) derivatives. nih.gov While the direct synthesis from this compound is not explicitly detailed in the provided search results, its nature as an alkyne makes it a potential substrate for reactions with tellurium halides to form vinyltellurium compounds, which are precursors to more complex organotellurium structures.

Inhibitory Activity Towards Cathepsin B

A significant area of research for organotellurium(IV) compounds is their potential as enzyme inhibitors, specifically targeting cysteine proteases like cathepsin B. nih.govnih.gov Cathepsin B is implicated in various pathological processes, including tumor metastasis. Certain organotellurium(IV) compounds have demonstrated potent and specific inhibitory activity against this enzyme. nih.govsunway.edu.my

The mechanism of inhibition is believed to involve the covalent modification of the catalytic cysteine residue in the active site of the enzyme by the tellurium(IV) center. nih.gov This interaction leads to irreversible inhibition of the enzyme's activity. Research has shown that the inhibitory potency can be modulated by the organic substituents on the tellurium atom, suggesting that it is possible to design more specific and effective inhibitors. nih.gov One study identified a tellurium(IV) compound as the best inhibitor in its series, with a second-order constant for cathepsin B inactivation that was approximately 100-fold higher than a reference compound. nih.gov

Role in Polymer and Fiber Production

This compound serves as a monomer in the production of polymers. basf.comtandfonline.com The polymerization of this compound can be initiated by various transition metal catalysts, including those based on molybdenum, tungsten, palladium, and platinum. tandfonline.com The resulting polymer, poly(this compound), possesses a conjugated polyene structure with an α-hydroxycyclohexyl substituent. tandfonline.com These polymers are typically light-brown powders and are soluble in several organic solvents. tandfonline.com The unique structure of these polymers, with their conjugated backbone, suggests potential applications in materials science where specific thermal or conductive properties are desired. smolecule.com

While the direct application in fiber production is mentioned as a potential field, detailed research findings on the specific use of this compound-based polymers in fiber manufacturing were not prevalent in the provided search results. However, its role as an intermediate in the synthesis of other chemical compounds used in polymers and fibers is noted. smolecule.com

Catalyst Inhibition in Silicone Formulations

A significant industrial application of this compound is as a catalyst inhibitor, particularly for platinum-based catalysts used in silicone formulations. nbinno.combasf.comtitanos.com In addition-cure silicone systems, a platinum catalyst facilitates the hydrosilylation reaction between vinyl-functional and silicon-hydride functional components, leading to the cross-linking and curing of the silicone. titanos.com

However, it is often necessary to control the rate of this curing process to allow for adequate working time or "pot life" before the silicone solidifies. This compound acts as an effective inhibitor, delaying the catalytic activity at room temperature. titanos.com This allows the components to be mixed without immediate curing. Upon heating, the inhibitory effect is overcome, and the curing process proceeds rapidly. titanos.com This temperature-dependent control is crucial for applications such as two-component addition-type liquid silicone rubber, silicone inks, and potting adhesives. titanos.comjnsparrowchemical.com

The concentration of this compound in the formulation can be adjusted to achieve the desired pot life and curing profile. Studies have shown that different concentrations of the inhibitor can result in a range of peak cure temperatures. osti.gov For instance, a formulation with this inhibitor exhibited a peak cure temperature of 98.4°C. osti.gov

Inhibition of Platinum Catalysts in Silicone Release Coatings

In the specific application of silicone release coatings, this compound plays a critical role as a platinum catalyst inhibitor. basf.comtitanos.com These coatings are applied to substrates to create a non-stick surface, for example, on the backing paper of pressure-sensitive adhesive labels. titanos.com The curing of these coatings is typically achieved through a platinum-catalyzed addition reaction. titanos.com

The inclusion of this compound in the formulation prevents premature curing of the coating during storage and application. topwinsilicone.com This ensures that the coating remains in a liquid state until it is applied to the substrate and subjected to the necessary curing conditions, typically elevated temperatures. This controlled curing is essential for achieving a uniform and defect-free release surface. The recommended dosage of 1-ethynylcyclohexanol in such applications is typically in the range of 0.02% to 0.15%. specialchem.com

Corrosion Inhibition for Mineral Acids

The utility of this compound as a corrosion inhibitor is particularly significant in industrial settings where metallic equipment is exposed to aggressive mineral acids. Acetylenic alcohols, including this compound, are effective in mitigating the corrosion of metals such as iron and steel in acidic environments.

The mechanism of corrosion inhibition by acetylenic alcohols is primarily attributed to their ability to form a protective film on the metal surface. This process involves the interaction of the electron-rich triple bond of the ethynyl group with the vacant d-orbitals of the metal atoms. This interaction leads to the chemisorption of the inhibitor molecules onto the metal surface, creating a barrier that isolates the metal from the corrosive acid.

Furthermore, it is proposed that these adsorbed molecules can undergo surface polymerization, forming a more robust and multi-layered protective film. This film acts as a physical barrier, effectively blocking both the anodic and cathodic reactions of the corrosion process. The hydroxyl group in this compound can also contribute to the stability of this film through hydrogen bonding.

Research into the effectiveness of various organic compounds as corrosion inhibitors has provided insights into the performance of functional groups similar to those in this compound. The table below summarizes the inhibition efficiencies of different organic inhibitors in acidic media, offering a comparative context for the potential performance of this compound.

| Inhibitor | Metal | Acid Medium | Concentration | Inhibition Efficiency (%) |

| 4-piperonylideneaminoantipyrine (PPDAA) | Mild Steel | 1.0 M HCl | 5 mM | 94.3 |

| N-(3-oxo-3-phenylpro-pyl)thiazol-2-aminium chloride (DTZA) | N80 Steel | 15 wt % Lactic Acid | 0.15% | 97.56 |

| 2,6-di-tert-butyl-4-(4-iodophenylazo)phenol (Azo) | Carbon Steel | 1 M HCl | 1x10⁻⁴ M | High |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | Mild Steel | 1.0 M HCl | 500 ppm | 92.5 |

Stabilization of Chlorinated Organic Compounds

Chlorinated organic compounds, such as trichloroethylene (B50587) (TCE) and perchloroethylene (PCE), are widely used as industrial solvents. epa.gov However, they are susceptible to degradation over time, especially when exposed to heat, light, air, and metal surfaces, which can lead to the formation of corrosive acidic byproducts. This compound plays a crucial role as a stabilizer for these chlorinated solvents.

The stabilizing action of acetylenic alcohols like this compound is understood to involve the scavenging of free radicals and the neutralization of acidic decomposition products. The reactive ethynyl group can react with free radicals that initiate the degradation chain reactions of the chlorinated hydrocarbons. Additionally, the compound can react with and neutralize any hydrochloric acid (HCl) that may form, preventing further acid-catalyzed degradation and corrosion of storage containers.

The inclusion of stabilizers is essential for maintaining the integrity and extending the shelf life of chlorinated solvents. While specific performance data for this compound is often proprietary, the general classes of compounds used as stabilizers and their functions are well-documented. The following table provides examples of stabilizers used in chlorinated solvent formulations.

| Stabilizer Class | Example Compound(s) | Function |

| Acetylenic Alcohols | This compound | Acid acceptor, free radical scavenger |

| Epoxides | Butylene oxide | Acid acceptor |

| Amines | Diisopropylamine | Acid acceptor |

| Phenols | Butylated hydroxytoluene (BHT) | Antioxidant, free radical scavenger |

Analytical and Spectroscopic Characterization Techniques for 1 Ethynyl 1 Cyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of 1-Ethynyl-1-cyclohexanol. Both ¹H NMR and ¹³C NMR spectra provide distinct signals corresponding to each unique proton and carbon atom in the molecule, respectively.

In the ¹H NMR spectrum, the protons of the cyclohexyl ring typically appear as a complex multiplet in the upfield region. The hydroxyl proton (OH) gives a singlet that can vary in chemical shift depending on the solvent and concentration, while the acetylenic proton (≡C-H) shows a characteristic singlet further downfield.

The ¹³C NMR spectrum provides information on the carbon skeleton. The two sp-hybridized carbons of the ethynyl (B1212043) group are readily identifiable by their characteristic chemical shifts. The carbon atom of the cyclohexyl ring bonded to the hydroxyl group (C-OH) also has a distinct downfield shift compared to the other methylene (B1212753) (-CH₂-) carbons of the ring.

¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

|---|---|

| Cyclohexyl Protons (-CH₂-) | Multiplet |

| Hydroxyl Proton (-OH) | Singlet |

Note: Specific chemical shift values can vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

The most prominent and diagnostic peaks include a strong, broad absorption band for the O-H stretch of the alcohol group. The terminal alkyne is identified by two distinct signals: a sharp, moderate-intensity peak for the ≡C-H stretch and another sharp peak for the C≡C triple bond stretch. The C-O stretch of the tertiary alcohol and the C-H stretches of the cyclohexane (B81311) ring are also observable.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3200-3600 | Strong, Broad |

| Alkyne (≡C-H) | Stretching | ~3300 | Sharp, Medium |

| Alkyne (C≡C) | Stretching | 2100-2260 | Sharp, Weak to Medium |

| Alkane (C-H) | Stretching | 2850-3000 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern under ionization, which aids in structural confirmation. The molecular formula of this compound is C₈H₁₂O, corresponding to a molecular weight of approximately 124.18 g/mol nih.govnist.govnist.govnist.gov.

In electron ionization (EI) mass spectrometry, the molecule is fragmented into characteristic smaller ions. The mass-to-charge ratio (m/z) of these fragments is plotted against their relative abundance. The molecular ion peak (M⁺) is observed, confirming the molecular weight. Common fragmentation pathways involve the loss of water (H₂O), the ethyl group, or other rearrangements of the cyclohexyl ring. The base peak, which is the most abundant ion, is often a result of a stable fragment. For this compound, significant fragments are observed at m/z values of 95, 81, and 68 nih.gov.

Key Mass Spectrometry Data for this compound (EI-MS) nih.gov

| m/z Value | Relative Intensity | Possible Fragment Identity |

|---|---|---|

| 124 | Variable | [M]⁺ (Molecular Ion) |

| 95 | High | [M - C₂H₅]⁺ or related structures |

| 81 | Very High (Often Base Peak) | [C₆H₉]⁺ |

X-ray Diffraction (XRD) for Solid-State Polymer Characterization

While this compound itself is a low-melting solid, X-ray Diffraction (XRD) is a powerful technique for characterizing the solid-state structure of its polymers, such as poly(this compound) chemicalbook.com. The polymerization of this compound can be achieved using transition metal catalysts chemicalbook.com.

XRD analysis of the resulting polymer provides information about its degree of crystallinity. A diffraction pattern with sharp, well-defined peaks indicates a highly crystalline or semi-crystalline material, where the polymer chains are arranged in an ordered, repeating lattice. Conversely, a pattern with broad, diffuse halos suggests an amorphous structure with no long-range order. The positions and intensities of the diffraction peaks can be used to determine the unit cell dimensions of the crystalline regions. This technique is crucial for understanding how processing and annealing conditions affect the microstructure and, consequently, the physical and mechanical properties of the polymer scispace.com.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Pathways for 1-Ethynyl-1-cyclohexanol Functionalization

The reactivity of the ethynyl (B1212043) and hydroxyl groups in this compound makes it a valuable substrate for organic synthesis. smolecule.com Future research will likely focus on discovering and optimizing novel catalytic systems to selectively functionalize this molecule, leading to more efficient and sustainable chemical transformations.

Key areas of exploration include:

Advanced Coupling Reactions: While this compound is already used as an acetylene (B1199291) surrogate in Sonogashira coupling reactions, research is ongoing to develop more efficient, copper-free catalytic systems. researchgate.net These efforts aim to improve reaction yields and expand the substrate scope for synthesizing complex diarylacetylenes. researchgate.net

Transition Metal Catalysis: The interaction of this compound with transition metal complexes, such as those involving ruthenium, presents opportunities for novel chemical transformations. chemicalbook.comsigmaaldrich.com Research into ruthenium-catalyzed acetylations and the synthesis of unique organometallic structures like hydroxyvinyl and vinylcarbene complexes could lead to new synthetic methodologies. sigmaaldrich.com

Selective Functionalization: A significant challenge and area of future research is the development of catalysts that can selectively target either the ethynyl or the hydroxyl group. This would allow for controlled, stepwise modifications of the molecule, providing access to a wider range of derivatives for various applications, from pharmaceuticals to materials science.

A summary of representative catalytic transformations involving this compound is presented below.

| Reaction Type | Catalyst System (Example) | Product Type | Potential Research Direction |

| Sonogashira Coupling | Palladium-based, copper-free systems researchgate.net | Diarylacetylenes researchgate.net | Development of solid-supported catalysts and N-heterocyclic carbene (NHC) ligands. researchgate.net |

| Acetylation | Ruthenium(III) chloride chemicalbook.comsigmaaldrich.com | Acetylated esters | Exploration of other transition metal catalysts for enhanced efficiency and selectivity. |

| Vinylidene Formation | Ruthenium hydride complexes chemicalbook.com | Ruthenium(II) hydroxyvinyl complexes sigmaaldrich.com | Investigation of the reactivity of resulting organometallic complexes in further synthesis. |

Development of Advanced Polymeric Materials from this compound

The polymerization of this compound offers a pathway to novel polymeric materials with tailored properties. chemicalbook.com The presence of the bulky cyclohexanol (B46403) group on the polyacetylene backbone can impart unique thermal and mechanical characteristics.

Emerging research in this area includes:

Controlled Polymerization Techniques: Investigation into transition metal catalysts for the polymerization of this compound aims to control the molecular weight and architecture of the resulting polymers. chemicalbook.com Electrochemical initiation has also been explored, which can produce distinct soluble and insoluble polymer fractions, indicating different polymerization pathways. smolecule.com

Thermally Conductive Composites: A promising application is the use of polymers derived from this compound as matrices for thermal conductive composites. smolecule.com The conjugated backbone of the polymer facilitates thermal transport, and the matrix shows good compatibility with fillers like carbon nanotubes or boron nitride, which can further enhance thermal conductivity. smolecule.com Projections suggest these composites could achieve thermal conductivities in the range of 0.3-1.2 W/m·K. smolecule.com

Stimuli-Responsive Materials: The inherent functionality of the polymer, with its pendant hydroxyl groups, provides sites for post-polymerization modification. This could be exploited to create "smart" materials that respond to environmental stimuli such as pH, temperature, or light, opening doors for applications in sensors, drug delivery, and self-healing materials.

The table below outlines projected properties and applications for polymers derived from this compound.

| Property | Projected Value/Characteristic | Potential Application | Research Focus |

| Thermal Conductivity | 0.3-1.2 W/m·K smolecule.com | Thermally conductive composites, heat dissipation in electronics titanos.com | Filler incorporation (graphene, boron nitride), optimizing polymer structure. smolecule.com |

| Mechanical Properties | Flexible backbone due to cyclohexanol groups smolecule.com | Advanced resins, coatings, and fibers nbinno.combasf.com | Understanding structure-property relationships, blending with other polymers. |

| Functionality | Pendant hydroxyl groups | Drug delivery systems, sensors, functional coatings | Post-polymerization modification, synthesis of block copolymers. |

Further Investigation into Biological Interactions and Therapeutic Potential as a Chemical Entity

Initial studies suggest that this compound possesses bioactivity that warrants deeper investigation. Its structural similarity to known therapeutic agents and observed interactions with biological targets indicate a potential for development as a novel chemical entity in medicine.

Future research directions include:

Neurological Activity: As an active metabolite of the sedative ethinamate, this compound is structurally similar to compounds known to act on GABA (gamma-aminobutyric acid) receptors. smolecule.comwikipedia.org Further research could elucidate its specific mechanism of action within the central nervous system, potentially leading to the development of new sedatives or anticonvulsants. smolecule.com

Enzyme Inhibition: Research has shown that novel organotellurium(IV) compounds synthesized from this compound exhibit potent inhibitory activity against Cathepsin B, a cysteine protease implicated in various diseases. chemicalbook.comsigmaaldrich.com This opens an avenue for designing new therapeutic agents based on the this compound scaffold for conditions where Cathepsin B is overactive.

Pharmaceutical Intermediate: Beyond its own potential bioactivity, the compound serves as a crucial intermediate in the synthesis of more complex molecules. nbinno.comchem-iso.com Its utility has been noted in the production of anti-inflammatory agents, analgesics, and cardiovascular medications. chem-iso.com Future work will likely leverage its versatile chemistry to construct novel drug candidates.

Computational Chemistry Approaches to Reaction Mechanism Prediction and Property Optimization

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound at an atomic level. osu.edu Applying these methods can accelerate research and development by guiding experimental work.

Key areas for computational investigation are:

Reaction Mechanism Elucidation: High-level computational techniques, including density functional theory (DFT), can be used to model the transition states and reaction pathways for the functionalization and polymerization of this compound. osu.edursc.org This can help in understanding catalyst behavior, predicting product selectivity, and designing more efficient synthetic routes. osu.edu

Property Prediction of Polymers: Molecular dynamics simulations can predict the physical and mechanical properties of polymers derived from this compound. These simulations can provide insights into chain conformation, entanglement, and interactions with fillers, aiding in the design of advanced materials with optimized thermal conductivity or mechanical strength.

Biological Target Interaction: Molecular docking and hybrid quantum mechanical/molecular mechanical (QM/MM) methods can be employed to simulate the interaction of this compound with biological targets like GABA receptors or enzymes. osu.edu These studies can predict binding affinities and modes of action, guiding the design of more potent and selective therapeutic agents. osu.edu

Q & A

Q. Critical Considerations :

- Ensure anhydrous conditions to prevent side reactions.

- Monitor reaction temperature (typically reflux in methanol) to avoid decomposition .

How do the physical properties of this compound influence its handling in experimental workflows?

Q. Key Physical Properties :

Q. Handling Recommendations :

- Store in airtight containers at 2–8°C to prevent sublimation or moisture absorption.

- Use fume hoods and personal protective equipment (PPE) due to its harmful vapor (risk code R21/22) .

What advanced catalytic applications utilize this compound as a precursor?

Q. Advanced Applications :

Allenylidene Complex Formation : Reacts with ruthenium complexes (e.g., [RuCl(η⁵-C₉H₇)(PPh₃)₂]) to form allenylidene derivatives, enabling regioselective C–C bond activation .

Palladium-Catalyzed Coupling : Used in synthesizing ethynyl-substituted isonicotinates for anticancer drug intermediates, achieving >95% yields under optimized conditions .

Q. Methodological Insights :

- Control stoichiometry (excess alkyne) to drive coupling reactions to completion.

- Post-reaction purification via column chromatography is critical to isolate pure products .

How can researchers address contradictions in reported reactivity of this compound under acetylation conditions?

Q. Data Contradiction Analysis :

Q. Resolution Strategy :

- Use stronger Lewis acids (e.g., BF₃·Et₂O) or elevated temperatures to enhance reaction rates.

- Validate reaction progress via TLC or GC-MS to optimize conditions .

What safety protocols are essential when working with this compound?

Q. Safety and First Aid :

Q. Toxicological Data :

- Acute Toxicity : LD₅₀ (oral, rat) = 600 µL/kg; LD₅₀ (dermal, rabbit) = 1 mL/kg .

What mechanistic insights explain the formation of allenylidene complexes from this compound?

Q. Reaction Mechanism :

Q. Experimental Validation :

- Characterize intermediates using NMR and X-ray crystallography.

- Monitor reaction kinetics under inert atmospheres to prevent oxidation .

How does solvent choice impact the efficiency of this compound in cross-coupling reactions?

Q. Solvent Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。